tert-Butyl 6-(aminomethyl)picolinate
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Overview
Description
tert-Butyl 6-(aminomethyl)pyridine-2-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group at the 2-position and an aminomethyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 6-(aminomethyl)pyridine-2-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-(aminomethyl)pyridine-2-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 6-(aminomethyl)pyridine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used as a ligand in binding studies to investigate the binding affinity and specificity of pyridine-based compounds.
Medicine: tert-Butyl 6-(aminomethyl)pyridine-2-carboxylate has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical compounds. It can be used to develop new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 6-(aminomethyl)pyridine-3-carboxylate
- tert-Butyl 6-(aminomethyl)pyridine-4-carboxylate
- tert-Butyl 6-(aminomethyl)pyridine-5-carboxylate
Comparison: While these similar compounds share the same pyridine core and tert-butyl ester group, they differ in the position of the carboxylate group on the pyridine ring. This difference in position can lead to variations in their chemical reactivity, biological activity, and physical properties. tert-Butyl 6-(aminomethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 6-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3 |
InChI Key |
ZTUWZZBTORCYNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)CN |
Origin of Product |
United States |
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